2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group and the methoxyphenyl group. Common reagents used in these reactions include sulfur-containing compounds, methoxybenzyl derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl derivatives: These compounds share the pyrimidine core and exhibit similar reactivity and properties.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups have comparable chemical behavior and applications.
Uniqueness
1-[3-({[4-hydroxy-5-(4-isobutoxybenzyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C26H30N2O4S |
---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H30N2O4S/c1-16(2)14-32-22-9-6-19(7-10-22)12-23-17(3)27-26(28-25(23)30)33-15-21-13-20(18(4)29)8-11-24(21)31-5/h6-11,13,16H,12,14-15H2,1-5H3,(H,27,28,30) |
InChI-Schlüssel |
AHXGOQSJAJFTGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)SCC2=C(C=CC(=C2)C(=O)C)OC)CC3=CC=C(C=C3)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.